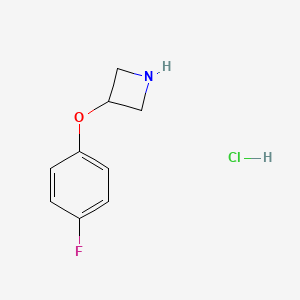

3-(4-Fluorophenoxy)azetidine hydrochloride

Vue d'ensemble

Description

3-(4-Fluorophenoxy)azetidine hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers discuss various fluorinated azetidine derivatives and their synthesis, which can provide insights into the potential characteristics and applications of 3-(4-Fluorophenoxy)azetidine hydrochloride. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and the introduction of fluorine atoms can significantly alter their chemical and physical properties, potentially leading to applications in medicinal chemistry and drug development .

Synthesis Analysis

The synthesis of fluorinated azetidines is a topic of interest due to their potential applications. Paper describes an efficient method for preparing 3-functionalized azetidines through fluorocyclization, which could be relevant for synthesizing 3-(4-Fluorophenoxy)azetidine hydrochloride. Paper outlines a successful synthetic pathway for 3-fluoroazetidine-3-carboxylic acid, which involves bromofluorination, reduction, ring closure, and protective group manipulation. This method could potentially be adapted for the synthesis of 3-(4-Fluorophenoxy)azetidine hydrochloride by incorporating a 4-fluorophenoxy group at the appropriate synthetic step.

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring, which can impart strain and reactivity to the molecule. The introduction of a fluorine atom, as seen in the compounds discussed in papers and , can affect the electron distribution and reactivity of the azetidine ring. The presence of a 4-fluorophenoxy group in 3-(4-Fluorophenoxy)azetidine hydrochloride would likely influence its molecular interactions and stability, potentially making it a valuable scaffold in drug design.

Chemical Reactions Analysis

Fluorinated azetidines can participate in various chemical reactions due to their unique structural features. Paper demonstrates the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into different building blocks for constructing aminopropanes and oxazinanes, indicating the versatility of azetidine derivatives in chemical synthesis. Although not directly related to 3-(4-Fluorophenoxy)azetidine hydrochloride, these findings suggest that fluorinated azetidines can serve as precursors for a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated azetidines are influenced by the presence of fluorine atoms. For instance, the introduction of fluorine can increase the compound's lipophilicity and stability, as suggested by the synthesis and evaluation of various fluorinated nucleoside analogues in papers and . These properties are crucial for the development of pharmaceutical agents, as they can affect the compound's bioavailability and metabolic stability. The specific properties of 3-(4-Fluorophenoxy)azetidine hydrochloride would need to be determined experimentally, but the literature on related compounds provides a foundation for predicting its behavior.

Applications De Recherche Scientifique

Chemical Synthesis and Biological Evaluation

3-(4-Fluorophenoxy)azetidine hydrochloride and its derivatives are extensively explored in chemical synthesis and biological evaluation. For instance, the research on paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, delves into its physicochemical properties, spectroscopic data, and pharmacological effects (Germann et al., 2013). Additionally, new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines modeled after potent antidepressants like fluoxetine are synthesized and evaluated as selective serotonin reuptake inhibitors with a potentially improved adverse reaction profile (Dorsey et al., 2004).

Synthesis and Antioxidant Activity

The synthesis and in-vitro antioxidant activity of novel Schiff bases and azetidines derived from phenyl urea derivatives highlight the medicinal and chemical significance of these compounds. This research focuses on synthesizing these compounds, characterizing their chemical structures, and evaluating their antioxidant potentials (Nagavolu et al., 2017).

Stereoselective Synthesis and Medicinal Chemistry

Studies on the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines, and the synthesis of 3,3-Diarylazetidines, illustrate the use of azetidine derivatives as valuable templates in medicinal chemistry. These research works reveal the potential of these compounds in creating new pharmacologically active substances (Mollet et al., 2011), (Denis et al., 2018).

Fluorocyclization and Biological Impact

Fluorocyclization techniques have been developed to prepare 3-functionalized oxetanes and azetidines, highlighting the role of 3-(4-Fluorophenoxy)azetidine hydrochloride in creating heterocycles with applications in biology and medicine (Zhang et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-fluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNNQAMLIXEEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613696 | |

| Record name | 3-(4-Fluorophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenoxy)azetidine hydrochloride | |

CAS RN |

63843-78-7 | |

| Record name | 3-(4-Fluorophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

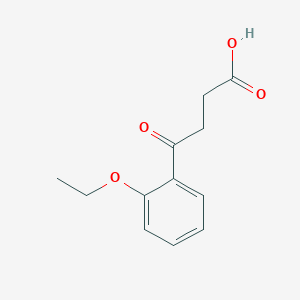

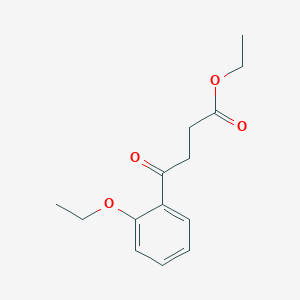

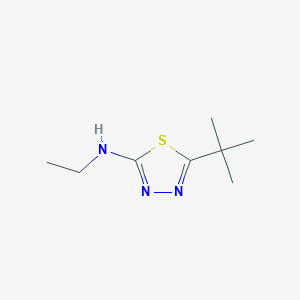

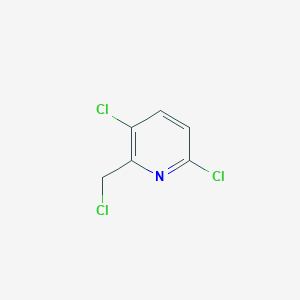

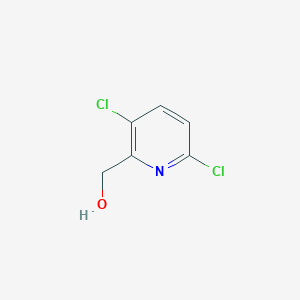

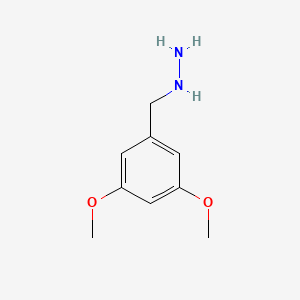

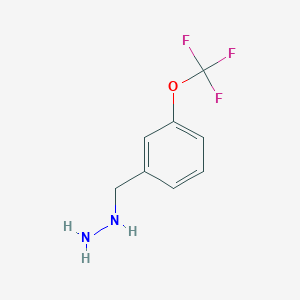

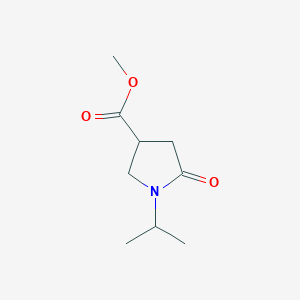

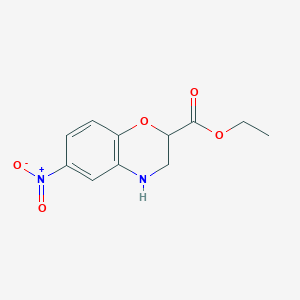

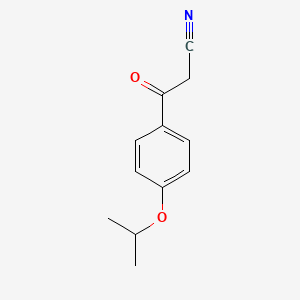

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Phenylbenzoyl)amino]butanoic acid](/img/structure/B1321754.png)